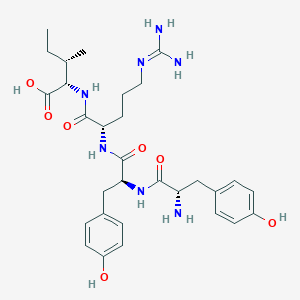
L-Tyrosyl-L-tyrosyl-N~5~-(diaminomethylidene)-L-ornithyl-L-isoleucine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
L-Tyrosyl-L-tyrosyl-N~5~-(diaminomethylidene)-L-ornithyl-L-isoleucine is a complex peptide compound It is composed of multiple amino acids, including tyrosine, ornithine, and isoleucine
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of L-Tyrosyl-L-tyrosyl-N~5~-(diaminomethylidene)-L-ornithyl-L-isoleucine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling Reactions: Each amino acid is activated using reagents like HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) or DIC (N,N’-Diisopropylcarbodiimide) and coupled to the resin-bound peptide.
Deprotection Steps: Protecting groups on the amino acids are removed using TFA (trifluoroacetic acid) to expose reactive sites for subsequent coupling.
Cleavage from Resin: The completed peptide is cleaved from the resin using a cleavage cocktail, typically containing TFA, water, and scavengers like triisopropylsilane.
Industrial Production Methods
Industrial production of this compound would likely scale up the SPPS method, utilizing automated peptide synthesizers to increase efficiency and yield. The process would involve rigorous purification steps, such as HPLC (high-performance liquid chromatography), to ensure the purity of the final product.
化学反应分析
Types of Reactions
L-Tyrosyl-L-tyrosyl-N~5~-(diaminomethylidene)-L-ornithyl-L-isoleucine can undergo various chemical reactions, including:
Oxidation: The tyrosine residues can be oxidized to form dityrosine cross-links.
Reduction: Reduction reactions can target disulfide bonds if present.
Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or periodate (IO₄⁻) under mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) under neutral pH.
Substitution: Nucleophilic reagents like amines or thiols under basic conditions.
Major Products
Oxidation: Formation of dityrosine or other oxidative cross-links.
Reduction: Cleavage of disulfide bonds, resulting in reduced peptide fragments.
Substitution: Modified peptides with new functional groups.
科学研究应用
L-Tyrosyl-L-tyrosyl-N~5~-(diaminomethylidene)-L-ornithyl-L-isoleucine has several scientific research applications:
Chemistry: Used as a model compound to study peptide synthesis and modification techniques.
Biology: Investigated for its role in protein-protein interactions and signaling pathways.
Medicine: Potential therapeutic applications in targeting specific diseases or conditions.
Industry: Utilized in the development of novel biomaterials and drug delivery systems.
作用机制
The mechanism of action of L-Tyrosyl-L-tyrosyl-N~5~-(diaminomethylidene)-L-ornithyl-L-isoleucine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate signaling pathways by binding to these targets, leading to changes in cellular functions. The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
L-Tyrosyl-L-tyrosyl-L-ornithyl-L-isoleucine: Lacks the diaminomethylidene group, resulting in different chemical properties and biological activities.
L-Tyrosyl-L-tyrosyl-L-lysyl-L-isoleucine: Substitution of ornithine with lysine alters the peptide’s charge and reactivity.
L-Tyrosyl-L-tyrosyl-L-arginyl-L-isoleucine: Incorporation of arginine introduces a guanidinium group, affecting binding interactions.
Uniqueness
L-Tyrosyl-L-tyrosyl-N~5~-(diaminomethylidene)-L-ornithyl-L-isoleucine is unique due to the presence of the diaminomethylidene group, which can enhance its binding affinity and specificity for certain molecular targets. This makes it a valuable compound for research and potential therapeutic applications.
属性
CAS 编号 |
918661-91-3 |
|---|---|
分子式 |
C30H43N7O7 |
分子量 |
613.7 g/mol |
IUPAC 名称 |
(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylpentanoic acid |
InChI |
InChI=1S/C30H43N7O7/c1-3-17(2)25(29(43)44)37-27(41)23(5-4-14-34-30(32)33)35-28(42)24(16-19-8-12-21(39)13-9-19)36-26(40)22(31)15-18-6-10-20(38)11-7-18/h6-13,17,22-25,38-39H,3-5,14-16,31H2,1-2H3,(H,35,42)(H,36,40)(H,37,41)(H,43,44)(H4,32,33,34)/t17-,22-,23-,24-,25-/m0/s1 |
InChI 键 |
FJBFMDBLNVDBKI-QAMDWANKSA-N |
手性 SMILES |
CC[C@H](C)[C@@H](C(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CC2=CC=C(C=C2)O)N |
规范 SMILES |
CCC(C)C(C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CC2=CC=C(C=C2)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[N-(2-Phenylethyl)glycyl]phenyl methanesulfonate](/img/structure/B12623403.png)
![9,9',9''-([1,1'-Biphenyl]-3,3',5-triyl)tris(10-phenylanthracene)](/img/structure/B12623412.png)
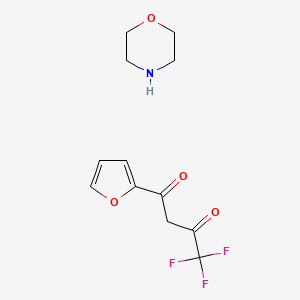
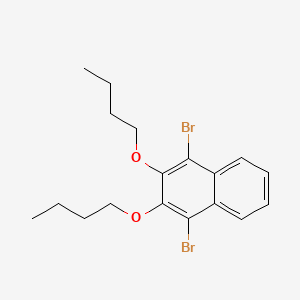
![4-[1-Amino-2-(pentanoylamino)ethyl]-N-(pyridin-4-yl)benzamide](/img/structure/B12623428.png)
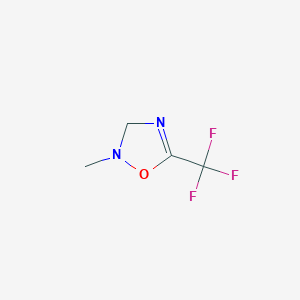
![2-[(1-Benzothiophen-3-yl)methyl]-5-chloro-1,2-thiazol-3(2H)-one](/img/structure/B12623431.png)
![(2R)-2-[[(2S)-1-[1-[(2-methylpropan-2-yl)oxycarbonyl]-4-phenylpiperidine-4-carbonyl]pyrrolidine-2-carbonyl]amino]-4-methylsulfanylbutanoic acid](/img/structure/B12623441.png)
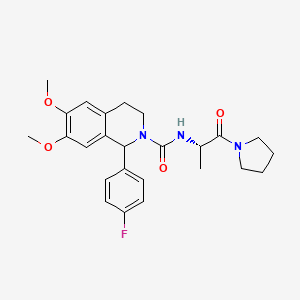
![(E)-Bis[3,4-di(pentan-3-yl)phenyl]diazene](/img/structure/B12623444.png)
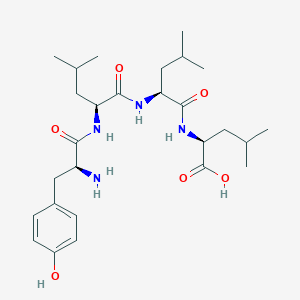

![6-[3-(4-Fluorophenyl)-1-(propan-2-yl)-1H-indol-2-yl]-4-hydroxyhex-5-en-2-one](/img/structure/B12623461.png)
![Benzamide, 4-(1,1-dimethylethyl)-N-[(3R)-1-[4-[[4-(1-piperazinylcarbonyl)phenyl]amino]imidazo[2,1-f][1,2,4]triazin-2-yl]-3-piperidinyl]-](/img/structure/B12623473.png)
